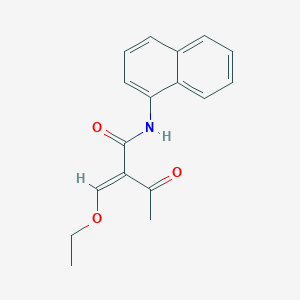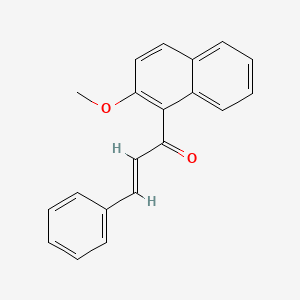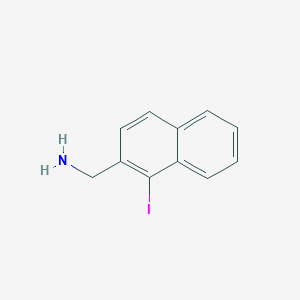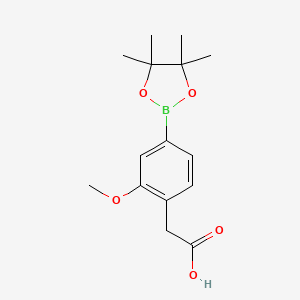![molecular formula C13H10N4O4 B11840068 2,5-Diacetyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione CAS No. 90042-39-0](/img/structure/B11840068.png)
2,5-Diacetyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diacetyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione is a heterocyclic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of 2,5-Diacetyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione makes it a valuable subject of study in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 2,5-Diacetyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-chloro-2-hydrazinoquinoxaline with an appropriate aldehyde, followed by cyclization using an oxidation-reduction mechanism with chloranil . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2,5-Diacetyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazoloquinoxaline core.
Substitution: Aromatic nucleophilic substitution reactions are common, where different substituents can be introduced to the quinoxaline ring.
Common reagents used in these reactions include oxidizing agents like chloranil, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2,5-Diacetyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other heterocyclic compounds with potential biological activities.
Biology: Studies have shown its potential as an antimicrobial and antiviral agent.
Industry: Its derivatives are explored for use in various industrial applications, including materials science and chemical manufacturing.
Mechanism of Action
The mechanism of action of 2,5-Diacetyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to intercalate DNA, disrupting the replication process and inducing apoptosis in cancer cells . The compound also upregulates pro-apoptotic proteins like BAX and caspase-3, while downregulating pro-survival proteins like Bcl-2 .
Comparison with Similar Compounds
2,5-Diacetyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione can be compared with other triazoloquinoxaline derivatives such as:
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antimicrobial and antiviral activities.
1,2,4-Triazolo[4,3-a]quinoxaline-1-thiol: Exhibits DNA intercalation properties and anticancer activities.
Imiquimod: A structurally similar compound used in topical therapy for skin cancers.
The uniqueness of 2,5-Diacetyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione lies in its specific acetyl groups, which may influence its biological activity and chemical reactivity.
Properties
CAS No. |
90042-39-0 |
|---|---|
Molecular Formula |
C13H10N4O4 |
Molecular Weight |
286.24 g/mol |
IUPAC Name |
2,5-diacetyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dione |
InChI |
InChI=1S/C13H10N4O4/c1-7(18)15-9-5-3-4-6-10(9)16-11(12(15)20)14-17(8(2)19)13(16)21/h3-6H,1-2H3 |
InChI Key |
XWROKRHZUVTQBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2N3C(=NN(C3=O)C(=O)C)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-Hydroxy-7-(methoxycarbonyl)naphthalen-2-yl]methanesulfonic acid](/img/structure/B11839989.png)


![5,11-Dimethyl[1]benzothieno[2,3-g]isoquinoline 6,6-dioxide](/img/structure/B11840006.png)
![N'-{[(Ethenyloxy)carbonyl]oxy}[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11840019.png)





![7-Nitroisoindolo[2,1-a]quinoline-5,11-dione](/img/structure/B11840049.png)


![2-[5-(4-Chlorophenyl)furan-2-yl]imidazo[1,2-a]pyridine](/img/structure/B11840070.png)
